molecular formula C21H22N4O6S B2814347 N-phenethyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1396852-43-9

N-phenethyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

カタログ番号: B2814347
CAS番号: 1396852-43-9
分子量: 458.49
InChIキー: WLRLPBLAKWGTGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a synthetic small molecule featuring a phenethyl group attached to an acetamide backbone, a 1,2,4-oxadiazole ring substituted with a thiophen-3-yl moiety, and an azetidine (four-membered saturated nitrogen heterocycle) linker. The oxalate salt form enhances aqueous solubility, a critical factor for bioavailability .

特性

IUPAC Name

oxalic acid;N-(2-phenylethyl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S.C2H2O4/c24-17(20-8-6-14-4-2-1-3-5-14)12-23-10-16(11-23)19-21-18(22-25-19)15-7-9-26-13-15;3-1(4)2(5)6/h1-5,7,9,13,16H,6,8,10-12H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRLPBLAKWGTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NCCC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Core Structural Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) Salt Form
Target Compound Phenethyl, Thiophen-3-yl, Oxadiazole ~452.4* Oxalate
N-Phenyl-2-(3-(3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-yl)Azetidin-1-yl)Acetamide Oxalate Phenyl (vs. Phenethyl) ~424.3* Oxalate
N-Cyclopropyl-2-[3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Azetidin-1-yl]Acetamide Oxalate Cyclopropyl, Methyl-oxadiazole 326.3 Oxalate
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]Acetamide Benzodiazole, Thiazole-triazole, Bromophenyl ~610.5* Free base

*Calculated based on structural formulas.

Structural Insights :

  • Phenethyl vs. Phenyl/Cyclopropyl: The phenethyl group in the target compound increases lipophilicity (logP ~2.8 vs.
  • Oxadiazole Substitution : The thiophen-3-yl group introduces π-π stacking capability, contrasting with the methyl group in the cyclopropyl analog, which may reduce steric hindrance .
  • Salt Form : Oxalate salts universally improve solubility (e.g., ~10 mg/mL in water for oxalate vs. <1 mg/mL for free bases) .

Yield Comparison :

  • Triazole analogs (e.g., 6a-m in ): 65–85% yield after recrystallization.
  • Oxadiazole-azetidine analogs (e.g., ): Reported yields ~70–80% for final steps.

Spectroscopic Profiles

IR and NMR Highlights :

Compound Type IR C=O Stretch (cm⁻¹) ¹H NMR (δ ppm, Key Signals)
Target Compound (Oxadiazole) ~1670–1680 5.4–5.5 (NCH₂CO), 7.2–8.4 (Thiophene/Ph signals)
Triazole Analogs 1671–1682 5.3–5.5 (OCH₂), 8.3–8.4 (Triazole H)
Benzodiazole-Thiazole ~1665–1675 7.5–8.6 (Bromophenyl H), 10.8 (–NH)
  • The target compound’s ¹³C NMR would show azetidine carbons at ~50–60 ppm and oxadiazole carbons at ~160–170 ppm, consistent with and .

Hypothesized Structure-Activity Relationships (SAR)

  • Phenethyl Group : Enhances hydrophobic interactions in binding pockets compared to smaller substituents (e.g., cyclopropyl) .
  • Thiophen-3-yl vs. Methyl : The thiophene’s sulfur atom may participate in hydrogen bonding or coordinate metal ions, unlike methyl’s purely steric role.
  • Azetidine vs. Triazole Linkers : Azetidine’s conformational rigidity could improve target selectivity over flexible triazole linkers .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-phenethyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?

  • Answer : The synthesis typically involves:

Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., reflux with toluene/water mixtures) .

Azetidine functionalization : Coupling reactions to introduce the azetidine moiety, often using sodium azide (NaN₃) or copper-catalyzed click chemistry .

Oxalate salt formation : Acid-base reaction to improve solubility and stability .

  • Key considerations : Optimize temperature (e.g., 80–150°C), solvent polarity (e.g., DMF for polar intermediates), and reaction time (5–8 hours for cycloadditions) .

Q. How can researchers confirm the structural integrity and purity of the compound?

  • Answer : Use a combination of:

  • NMR spectroscopy : Confirm proton environments (e.g., thiophenyl protons at δ 7.2–7.5 ppm, azetidine CH₂ groups at δ 3.5–4.0 ppm) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at 1670–1680 cm⁻¹, oxadiazole C-N at 1300 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) .
  • HPLC : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can contradictory data between spectroscopic methods (e.g., NMR vs. MS) be resolved during structural characterization?

  • Answer :

Cross-validate with 2D NMR : Use HSQC or HMBC to resolve ambiguous proton-carbon correlations .

Isotopic labeling : Track unexpected peaks (e.g., deuterated solvents may cause shifts).

Repeat under controlled conditions : Ensure sample dryness to avoid hydrate formation, which skews MS data .

  • Example : A 1H NMR singlet at δ 5.4 ppm (azetidine CH₂) might conflict with MS fragmentation; 13C NMR can confirm connectivity .

Q. What strategies optimize reaction yields for azetidine-oxadiazole hybrids?

  • Answer :

  • Catalyst selection : Copper(I) iodide for click chemistry (e.g., 10 mol% Cu(OAc)₂ in tert-butanol/water) improves triazole linkage yields .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance azetidine coupling, while toluene minimizes side reactions during oxadiazole cyclization .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) prevents decomposition of thermally labile intermediates .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Answer :

  • Modify substituents : Compare analogs with varying groups (e.g., cyclopropyl vs. thiophene) to assess bioactivity .

  • Biological assays : Test against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR .

  • Computational docking : Predict binding modes with software like AutoDock to prioritize synthetic targets .

    Analog Structural Variation Activity Trend
    A Cyclopropyl oxadiazoleIncreased potency
    B Thiazole instead of oxadiazoleReduced selectivity
    C Phenethyl vs. benzylImproved solubility
    Table adapted from SAR data in .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Answer :

pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC at 24-hour intervals .

Light/thermal stress : Expose to UV (254 nm) or 40°C for 72 hours; track decomposition by TLC .

Metabolic stability : Use liver microsomes to identify CYP450-mediated degradation .

Q. How can researchers address low solubility in aqueous assays?

  • Answer :

  • Salt formation : Oxalate improves water solubility but may alter pharmacokinetics; test alternative counterions (e.g., hydrochloride) .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) for in situ activation .

Data Contradiction & Mechanistic Analysis

Q. How to interpret conflicting bioactivity data between in vitro and cell-based assays?

  • Answer :

  • Membrane permeability : Measure logP (e.g., >3 suggests poor aqueous uptake) .
  • Efflux pumps : Inhibit P-gp with verapamil to assess transporter-mediated resistance .
  • Metabolite interference : Use LC-MS to identify active/inactive metabolites .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity estimates .
  • MD simulations : GROMACS to model conformational stability over 100-ns trajectories .
  • Pharmacophore mapping : Align with known inhibitors (e.g., kinase ATP-binding sites) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。